molecular formula C7H4ClF5N2 B3364822 2,3,4,5,6-Pentafluorobenzimidamide hydrochloride CAS No. 1187927-16-7

2,3,4,5,6-Pentafluorobenzimidamide hydrochloride

Cat. No.: B3364822
CAS No.: 1187927-16-7
M. Wt: 246.56 g/mol
InChI Key: WXAICOHRVWSDSB-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzimidamide hydrochloride is an organic compound with the molecular formula C7H4ClF5N2 It is a derivative of benzimidamide, where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorobenzimidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pentafluorobenzene.

    Nitration: Pentafluorobenzene undergoes nitration to form 2,3,4,5,6-pentafluoronitrobenzene.

    Reduction: The nitro group in 2,3,4,5,6-pentafluoronitrobenzene is reduced to an amine group, resulting in 2,3,4,5,6-pentafluoroaniline.

    Amidation: 2,3,4,5,6-pentafluoroaniline is then reacted with a suitable amidating agent to form 2,3,4,5,6-pentafluorobenzimidamide.

    Hydrochloride Formation: Finally, 2,3,4,5,6-pentafluorobenzimidamide is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorobenzimidamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The imidamide group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products include various substituted derivatives of 2,3,4,5,6-pentafluorobenzimidamide.

    Reduction: Products include corresponding amines.

    Oxidation: Products include oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

2,3,4,5,6-Pentafluorobenzimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorobenzimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzylamine hydrochloride
  • 2,3,4,5,6-Pentafluorobenzylhydroxylamine hydrochloride
  • 2,3,4,5,6-Pentafluorobenzonitrile

Uniqueness

2,3,4,5,6-Pentafluorobenzimidamide hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of the imidamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5N2.ClH/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAICOHRVWSDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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